NTPDase-IN-3

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

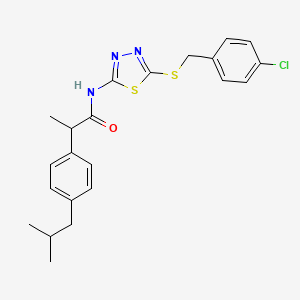

C22H24ClN3OS2 |

|---|---|

Molecular Weight |

446.0 g/mol |

IUPAC Name |

N-[5-[(4-chlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]-2-[4-(2-methylpropyl)phenyl]propanamide |

InChI |

InChI=1S/C22H24ClN3OS2/c1-14(2)12-16-4-8-18(9-5-16)15(3)20(27)24-21-25-26-22(29-21)28-13-17-6-10-19(23)11-7-17/h4-11,14-15H,12-13H2,1-3H3,(H,24,25,27) |

InChI Key |

YQOHNUQVTDOXCB-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CC1=CC=C(C=C1)C(C)C(=O)NC2=NN=C(S2)SCC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Foundational & Exploratory

NTPDase-IN-3: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery, synthesis, and biological activity of NTPDase-IN-3 (also identified as compound 5e), a notable inhibitor of the ectonucleoside triphosphate diphosphohydrolase (NTPDase) family of enzymes. This document details the scientific background, experimental protocols, and key data associated with this compound, offering a valuable resource for researchers in the fields of oncology, thrombosis, and inflammation.

Introduction to NTPDases

Ectonucleoside triphosphate diphosphohydrolases (NTPDases) are a family of cell surface and intracellular enzymes that play a crucial role in regulating purinergic signaling by hydrolyzing extracellular nucleoside triphosphates (like ATP) and diphosphates (like ADP) to their corresponding monophosphates (e.g., AMP).[1] This enzymatic activity modulates the concentration of nucleotide ligands for P2X and P2Y receptors, thereby influencing a wide array of physiological and pathological processes, including neurotransmission, immune responses, inflammation, and platelet aggregation.[1]

The NTPDase family consists of eight members (NTPDase1-8), with NTPDase1, 2, 3, and 8 being the primary ecto-enzymes.[1] Overexpression or dysregulation of these enzymes has been implicated in various diseases, such as cancer and thrombosis, making them attractive targets for therapeutic intervention. The development of potent and selective NTPDase inhibitors is therefore a significant area of research.

Discovery of this compound (Compound 5e)

This compound, identified as compound 5e in the primary literature, emerged from a study focused on the synthesis and biological evaluation of a series of thiadiazole amide derivatives as NTPDase inhibitors. In this research, a library of compounds was synthesized and screened for their inhibitory activity against human NTPDase isoforms (h-NTPDase1, -2, -3, and -8).

Compound 5e was distinguished as a potent dual inhibitor of h-NTPDase3 and h-NTPDase8.[1] This discovery is significant as h-NTPDase3 is often the least susceptible isoform to inhibition, highlighting the unique activity profile of this compound.

Synthesis of this compound (Compound 5e)

The synthesis of this compound (compound 5e) involves a multi-step process, characteristic of the synthesis of thiadiazole amide derivatives. While the specific detailed protocol for compound 5e requires access to the full experimental section of the primary publication, a general synthetic scheme can be outlined based on the available information. The synthesis of the thiadiazole amide scaffold typically involves the reaction of a substituted carboxylic acid with a substituted amine in the presence of a coupling agent.

Below is a generalized workflow for the synthesis of such compounds.

Caption: Generalized synthetic workflow for thiadiazole amide derivatives.

Biological Activity and Data

This compound (compound 5e) has been characterized as a potent inhibitor of multiple NTPDase isoforms. The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Quantitative Inhibitory Data

The following table summarizes the reported IC50 values for this compound (Compound 5e) against various human NTPDase isoforms.

| Compound | Target NTPDase Isoform | IC50 (µM) |

| This compound (5e) | h-NTPDase1 | 0.21 |

| h-NTPDase2 | 1.07 | |

| h-NTPDase3 | 0.38 | |

| h-NTPDase8 | 0.05 |

Data sourced from MedchemExpress and is consistent with the primary literature describing compound 5e as a potent inhibitor.[2]

Experimental Protocols

The determination of the inhibitory activity of compounds like this compound involves specific biochemical assays. The following sections outline the general methodologies used in the screening and characterization of NTPDase inhibitors.

NTPDase Inhibition Assay

A common method to measure NTPDase activity and inhibition is the malachite green assay. This colorimetric assay quantifies the amount of inorganic phosphate released from the hydrolysis of ATP or ADP by the enzyme.

Principle: The malachite green reagent forms a colored complex with free inorganic phosphate, and the intensity of the color, measured by a spectrophotometer, is directly proportional to the amount of phosphate produced.

General Protocol:

-

Enzyme Preparation: Recombinant human NTPDase isoforms (h-NTPDase1, -2, -3, and -8) are expressed and purified.

-

Reaction Mixture: The assay is typically performed in a 96-well plate. Each well contains a buffer solution (e.g., Tris-HCl), the respective NTPDase enzyme, and the test compound (this compound) at various concentrations.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate (ATP or ADP).

-

Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific period.

-

Termination of Reaction and Color Development: The reaction is stopped, and the malachite green reagent is added.

-

Measurement: The absorbance is measured at a specific wavelength (e.g., 620 nm) using a microplate reader.

-

Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compound to the control wells (without the inhibitor). The IC50 values are then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Caption: Workflow for the malachite green-based NTPDase inhibition assay.

Signaling Pathway Context

NTPDase inhibitors exert their effects by modulating the purinergic signaling pathway. By inhibiting the breakdown of ATP and ADP, these compounds increase the local concentrations of these nucleotides, leading to enhanced activation of P2 receptors.

Caption: Modulation of the purinergic signaling pathway by this compound.

By inhibiting NTPDase, this compound prevents the hydrolysis of ATP and ADP, leading to their accumulation in the extracellular space. This results in prolonged and enhanced activation of P2 receptors, which can trigger various downstream cellular responses. The therapeutic potential of this compound lies in its ability to modulate these responses in disease states where purinergic signaling is dysregulated.

Conclusion

This compound (compound 5e) represents a significant advancement in the development of NTPDase inhibitors. Its potent, dual-inhibitory action against h-NTPDase3 and h-NTPDase8, along with its activity against other isoforms, makes it a valuable tool for studying the roles of these enzymes in health and disease. Further research into its pharmacokinetic properties and in vivo efficacy is warranted to fully explore its therapeutic potential in areas such as cancer and thrombosis. This guide provides a foundational understanding for researchers looking to work with or build upon the discovery of this promising compound.

References

An In-depth Technical Guide to the Biochemical Properties and Structure of NTPDase3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core biochemical properties, structure, and functional pathways of Ectonucleoside Triphosphate Diphosphohydrolase 3 (NTPDase3). The information presented is intended for researchers, scientists, and professionals involved in drug development and cellular signaling research. It has been compiled and synthesized from publicly available scientific literature.

Core Biochemical Properties of NTPDase3

NTPDase3, also known as CD39L3, is a crucial cell surface-located enzyme belonging to the E-NTPDase family. Its primary function is the hydrolysis of extracellular nucleoside triphosphates and diphosphates, playing a significant role in the regulation of purinergic signaling. This signaling pathway is involved in a multitude of physiological processes, including neurotransmission, immune responses, and thrombosis.[1][2]

| Property | Description | References |

| Enzyme Commission (EC) Number | 3.6.1.5 | [3] |

| Molecular Weight (recombinant human) | 50.7 - 52 kDa | [4][5] |

| Catalytic Function | Hydrolyzes nucleoside triphosphates (e.g., ATP, UTP) and diphosphates (e.g., ADP, UDP) to their monophosphate forms (AMP, UMP). | [2][6] |

| Substrate Preference | Exhibits a preference for ATP over ADP. | [7] |

| Cofactor Requirement | Activity is dependent on the presence of divalent cations, such as Ca²⁺ or Mg²⁺. | [1] |

| Cellular Localization | Primarily located on the plasma membrane with its catalytic site facing the extracellular space. | [5][7] |

| Post-Translational Modifications | Undergoes N-linked glycosylation. | [7] |

| Tissue Expression | Expressed in various tissues, including the brain, pancreas (specifically in β-cells), spleen, and prostate. | [7][8][9][10] |

The Molecular Structure of NTPDase3

The structure of NTPDase3 is integral to its enzymatic function. As a transmembrane protein, it possesses both intracellular and extracellular domains.

Key structural features include:

-

Transmembrane Domains: NTPDase3 is anchored to the plasma membrane by two transmembrane domains, one near the N-terminus and one near the C-terminus.[5]

-

Apyrase Conserved Regions (ACRs): The extracellular domain contains five highly conserved sequence domains known as ACRs. These regions are critical for the catalytic activity of the enzyme.[6]

-

Disulfide Bonds: The extracellular region of human NTPDase3 contains ten invariant cysteine residues that form five disulfide bonds. These bonds are crucial for the proper folding, trafficking, and enzymatic activity of the protein.[11] The disulfide linkages are C92-C116, C261-C308, C289-C334, C347-C353, and C399-C422.[11]

Signaling Pathway Modulation by NTPDase3

NTPDase3 is a key regulator of purinergic signaling, a communication pathway mediated by extracellular nucleotides like ATP and their breakdown products, such as adenosine. By hydrolyzing ATP and ADP, NTPDase3 controls the activation of various P2 (P2X and P2Y) and P1 purinergic receptors on the cell surface. This modulation affects a wide range of cellular responses, including inflammation, cell proliferation, and apoptosis.[1][9]

Experimental Protocols

The study of NTPDase3 involves a variety of sophisticated experimental techniques. Below are detailed methodologies for two key experimental approaches used in its characterization.

Site-Directed Mutagenesis for Functional Analysis

Site-directed mutagenesis is employed to alter specific amino acid residues in NTPDase3 to investigate their role in protein structure, function, and enzymatic activity.[11]

Methodology:

-

Primer Design: Two complementary mutagenic primers are designed. These primers contain the desired mutation and anneal to the same sequence on opposite strands of the plasmid DNA encoding NTPDase3. Primers are typically 25-45 bases in length with a melting temperature (Tm) of ≥78°C.[7]

-

PCR Amplification: The entire plasmid is amplified by PCR using a high-fidelity DNA polymerase to minimize secondary mutations. The reaction cycles typically involve a denaturation step (e.g., 95°C), an annealing step (e.g., 55-65°C), and an extension step (e.g., 68-72°C).[12]

-

Template Digestion: The parental, methylated plasmid DNA is digested using the restriction enzyme DpnI, which specifically cleaves methylated DNA. The newly synthesized, unmethylated PCR product containing the mutation remains intact.[11][12]

-

Transformation: The mutated plasmid DNA is transformed into competent E. coli cells for propagation.

-

Verification: The presence of the desired mutation is confirmed by DNA sequencing.

-

Expression and Functional Analysis: The mutated NTPDase3 protein is then expressed in a suitable cell line (e.g., COS cells), and its enzymatic activity, protein expression, and cellular localization are compared to the wild-type protein.

Computational Modeling of NTPDase3 Structure

Computational modeling is utilized to generate three-dimensional models of NTPDase3's structure, providing insights into its active site and enzyme-substrate interactions.[13]

Methodology:

-

Template Identification: A known protein structure that shares sequence and structural homology with NTPDase3 is identified from the Protein Data Bank (PDB). For NTPDases, a bacterial exopolyphosphatase has been used as a template.[11]

-

Sequence Alignment: The amino acid sequence of NTPDase3 is aligned with the sequence of the template protein.

-

Model Building: Homology modeling software (e.g., MODELLER) or threading servers are used to build a 3D model of NTPDase3 based on the aligned sequences and the template's 3D structure. Recent approaches have also utilized advanced modeling engines like AlphaFold2 with a reference structure to bias the model towards a specific functional conformation.[13]

-

Model Refinement: The initial model is refined through energy minimization and molecular dynamics simulations to resolve any steric clashes and to arrive at a more stable and energetically favorable conformation.[13]

-

Model Validation: The quality of the final model is assessed using various validation tools (e.g., PROCHECK, Verify3D) that check for proper stereochemistry, bond lengths, and angles.

Experimental Workflow for NTPDase3 Characterization

The biochemical characterization of NTPDase3 typically follows a structured workflow to ensure a thorough understanding of its enzymatic properties.

References

- 1. researchgate.net [researchgate.net]

- 2. Dissecting the Purinergic Signaling Puzzle - PMC [pmc.ncbi.nlm.nih.gov]

- 3. ENTPD3 ectonucleoside triphosphate diphosphohydrolase 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 4. ENTPD3 Enzyme Human Recombinant | CD39L3 Protein | ProSpec [prospecbio.com]

- 5. nkmaxbio.com [nkmaxbio.com]

- 6. researchgate.net [researchgate.net]

- 7. research.cbc.osu.edu [research.cbc.osu.edu]

- 8. uniprot.org [uniprot.org]

- 9. A Systematic Review of the Role of Purinergic Signalling Pathway in the Treatment of COVID-19 [mdpi.com]

- 10. Disordered purinergic signaling inhibits pathological angiogenesis in cd39/Entpd1-null mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. static.igem.org [static.igem.org]

- 12. youtube.com [youtube.com]

- 13. Structural Modeling of NTPDase-Substrate Complexes Preserving Catalytic Experimental Features - PMC [pmc.ncbi.nlm.nih.gov]

Unraveling the Structure-Activity Relationship of NTPDase-IN-3: A Guide for Researchers

An In-depth Analysis of a Potent Thiadiazole Amide Series of Ectonucleoside Triphosphate Diphosphohydrolase (NTPDase) Inhibitors

This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) for NTPDase-IN-3 and its analogs, a series of thiadiazole amide derivatives with potent inhibitory activity against human ectonucleoside triphosphate diphosphohydrolases (NTPDases). This document is intended for researchers, scientists, and drug development professionals working in the fields of purinergic signaling, oncology, and thrombosis.

Core Structure and Inhibition Profile

This compound, also identified as compound 5e in the seminal research, is a member of a chemical series characterized by a central thiadiazole amide scaffold. These compounds have been evaluated for their inhibitory potential against several human NTPDase isoforms, primarily NTPDase1, NTPDase2, NTPDase3, and NTPDase8. The IC50 values obtained from these studies are crucial for understanding the potency and selectivity of this inhibitor class.

Structure-Activity Relationship Data

The following table summarizes the quantitative SAR data for this compound and its analogs. The inhibitory activities are presented as IC50 values in micromolar (µM) concentrations.

| Compound | R | h-NTPDase1 IC50 (µM) | h-NTPDase2 IC50 (µM) | h-NTPDase3 IC50 (µM) | h-NTPDase8 IC50 (µM) |

| 5a | 2-Methylphenyl | 0.05 ± 0.008 | > 50 | > 50 | > 50 |

| 5b | 3-Methylphenyl | 1.23 ± 0.09 | 2.11 ± 0.15 | 15.43 ± 1.08 | 0.89 ± 0.06 |

| 5c | 4-Methylphenyl | 0.45 ± 0.03 | 8.76 ± 0.61 | 21.56 ± 1.51 | 1.12 ± 0.08 |

| 5d | 2-Chlorophenyl | 0.12 ± 0.01 | 5.67 ± 0.40 | 0.78 ± 0.05 | 0.43 ± 0.03 |

| 5e (this compound) | 3-Chlorophenyl | 0.21 ± 0.01 | 1.07 ± 0.07 | 0.38 ± 0.03 | 0.05 ± 0.004 |

| 5f | 4-Chlorophenyl | 0.33 ± 0.02 | 3.45 ± 0.24 | 1.21 ± 0.08 | 0.67 ± 0.05 |

| 5g | 2-Fluorophenyl | 0.04 ± 0.003 | > 50 | > 50 | > 50 |

| 5h | 3-Fluorophenyl | 0.67 ± 0.05 | 12.34 ± 0.86 | 25.67 ± 1.79 | 2.34 ± 0.16 |

| 5i | 4-Fluorophenyl | 0.89 ± 0.06 | 15.67 ± 1.09 | 31.23 ± 2.18 | 3.11 ± 0.22 |

| 5j | 2-Nitrophenyl | 0.25 ± 0.02 | 7.89 ± 0.55 | 0.99 ± 0.07 | 0.55 ± 0.04 |

| 5k | 3-Nitrophenyl | 0.41 ± 0.03 | 9.12 ± 0.64 | 18.78 ± 1.31 | 1.56 ± 0.11 |

| 5l | 4-Nitrophenyl | 0.56 ± 0.04 | 11.23 ± 0.78 | 22.45 ± 1.57 | 1.98 ± 0.14 |

Experimental Methodologies

The determination of NTPDase inhibitory activity for this series of compounds was primarily conducted using a malachite green-based colorimetric assay.

NTPDase Inhibition Assay (Malachite Green Method)

This assay quantifies the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP or ADP by NTPDases. The liberated phosphate reacts with malachite green and molybdate to form a colored complex, the absorbance of which is proportional to the enzyme activity.

Protocol:

-

Reaction Mixture Preparation: A reaction mixture is prepared containing a suitable buffer (e.g., 50 mM Tris-HCl, pH 7.4), a divalent cation (e.g., 5 mM CaCl₂), and the specific NTPDase enzyme at a predetermined concentration.

-

Inhibitor Incubation: The test compounds (analogs of this compound) are pre-incubated with the enzyme mixture for a defined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C) to allow for potential binding to the enzyme.

-

Initiation of Reaction: The enzymatic reaction is initiated by the addition of the substrate, typically ATP or ADP, at a concentration close to its Km value for the respective enzyme.

-

Reaction Incubation: The reaction is allowed to proceed for a specific time (e.g., 30 minutes) at 37°C.

-

Termination and Color Development: The reaction is stopped, and the color is developed by adding a malachite green/molybdate/surfactant solution.

-

Absorbance Measurement: The absorbance of the resulting colored complex is measured using a microplate reader at a wavelength of approximately 620-650 nm.

-

Data Analysis: The percentage of inhibition is calculated by comparing the absorbance of the wells containing the test compounds to the absorbance of the control wells (without inhibitor). IC50 values are then determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Visualizing the Context: Signaling Pathways and Experimental Workflow

To better understand the significance of NTPDase inhibition and the process of SAR evaluation, the following diagrams illustrate the relevant biological pathway and the experimental workflow.

Caption: Purinergic signaling pathway and the role of NTPDase inhibitors.

Caption: Experimental workflow for NTPDase inhibitor SAR studies.

Conclusion

The thiadiazole amide scaffold, exemplified by this compound, represents a promising starting point for the development of potent and selective NTPDase inhibitors. The SAR data presented herein provides valuable insights for the rational design of next-generation inhibitors with improved pharmacological profiles. Further investigation into the in vivo efficacy and toxicological properties of these compounds is warranted to explore their therapeutic potential in diseases characterized by dysregulated purinergic signaling, such as cancer and thrombosis.

Investigating the Role of NTPDase-IN-3 in Purinergic Signaling: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extracellular nucleotides, such as adenosine triphosphate (ATP) and adenosine diphosphate (ADP), are critical signaling molecules that regulate a vast array of physiological and pathological processes through purinergic receptors. The concentration of these nucleotides is tightly controlled by a family of cell surface enzymes known as ectonucleoside triphosphate diphosphohydrolases (NTPDases). The modulation of NTPDase activity presents a promising therapeutic strategy for a variety of conditions, including thrombosis, cancer, and inflammatory disorders. NTPDase-IN-3 (also known as Compound 5e) has emerged as a potent inhibitor of several NTPDase isoforms. This technical guide provides an in-depth overview of the role of this compound in purinergic signaling, presenting key quantitative data, detailed experimental protocols for its characterization, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to Purinergic Signaling and NTPDases

Purinergic signaling encompasses the release of purine and pyrimidine nucleotides and nucleosides, which act as extracellular signaling molecules to modulate cellular function.[1][2] ATP, in particular, is released from cells under conditions of stress or injury and can activate P2X and P2Y receptors, leading to a variety of downstream effects, including platelet aggregation, inflammation, and neurotransmission.[3][4]

The termination of purinergic signaling is primarily mediated by the enzymatic degradation of extracellular nucleotides by ectonucleotidases.[5] The NTPDase family (NTPDase1-8) plays a central role in this process by hydrolyzing ATP and ADP to adenosine monophosphate (AMP).[6] Four of these isoforms, NTPDase1 (CD39), NTPDase2, NTPDase3, and NTPDase8, are located on the cell surface with their catalytic sites facing the extracellular space, making them key regulators of purinergic signaling in the cellular microenvironment.[7]

The differential expression and substrate preferences of these NTPDase isoforms allow for fine-tuned regulation of purinergic signaling in various tissues. For instance, NTPDase1, highly expressed on vascular endothelial cells, hydrolyzes ATP and ADP at similar rates, effectively terminating platelet activation.[8] In contrast, NTPDase2 exhibits a preference for ATP, leading to a transient accumulation of ADP that can activate certain P2Y receptors.[8] NTPDase3 has intermediate substrate specificity and is prominently expressed in the brain, pancreas, and heart.[8] The distinct roles of these enzymes make the development of selective inhibitors a valuable tool for both research and therapeutic purposes.

This compound: A Potent NTPDase Inhibitor

This compound, also referred to as Compound 5e, is a small molecule inhibitor belonging to the thiadiazolopyrimidone class. It has demonstrated potent inhibitory activity against several human NTPDase isoforms.

Quantitative Data

The inhibitory profile of this compound has been characterized by determining its half-maximal inhibitory concentration (IC50) against four key cell-surface NTPDases.

| NTPDase Isoform | This compound (Compound 5e) IC50 (µM) |

| NTPDase1 | 0.21[5] |

| NTPDase2 | 1.07[5] |

| NTPDase3 | 0.38[5] |

| NTPDase8 | 0.05[5] |

Table 1: Inhibitory potency of this compound against human NTPDase isoforms.

Experimental Protocols

This section provides detailed methodologies for the biochemical, cellular, and in vivo characterization of this compound and its effects on purinergic signaling.

Biochemical Assay for NTPDase Inhibition

The most common method to determine the inhibitory activity of compounds against NTPDases is the malachite green assay, which measures the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP or ADP.

Objective: To determine the IC50 and kinetic parameters (Ki and mechanism of inhibition) of this compound against purified or recombinant NTPDase isoforms.

Materials:

-

Recombinant human NTPDase1, NTPDase2, NTPDase3, or NTPDase8

-

This compound (Compound 5e)

-

ATP and ADP (substrate)

-

Assay Buffer: 50 mM Tris-HCl (pH 7.4), 2 mM CaCl₂, 1 mM MgCl₂

-

Malachite Green Reagent

-

96-well microplates

-

Plate reader capable of measuring absorbance at ~620 nm

Procedure:

-

Enzyme Preparation: Dilute the recombinant NTPDase enzyme in Assay Buffer to a working concentration that results in a linear rate of substrate hydrolysis over the desired reaction time.

-

Inhibitor Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and then create a series of dilutions in Assay Buffer to achieve a range of final concentrations for the IC50 determination.

-

Assay Setup:

-

To each well of a 96-well plate, add a fixed volume of the diluted enzyme.

-

Add varying concentrations of this compound or vehicle control (DMSO) to the wells.

-

Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15-30 minutes) at 37°C.

-

-

Reaction Initiation: Start the enzymatic reaction by adding a fixed concentration of the substrate (ATP or ADP) to each well. The final substrate concentration should ideally be close to the Michaelis constant (Km) for the specific NTPDase isoform.

-

Incubation: Incubate the reaction mixture at 37°C for a time period that ensures the reaction remains in the linear range (typically 10-30 minutes).

-

Reaction Termination and Color Development: Stop the reaction by adding the Malachite Green Reagent. This reagent will react with the inorganic phosphate produced during the hydrolysis of ATP/ADP, resulting in a color change.

-

Data Acquisition: Measure the absorbance of each well at approximately 620 nm using a microplate reader.

-

Data Analysis:

-

IC50 Determination: Plot the percentage of inhibition versus the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Kinetic Analysis (to determine Ki and mechanism of inhibition): Perform the assay with varying concentrations of both the substrate and this compound. Analyze the data using Michaelis-Menten kinetics and Lineweaver-Burk or Dixon plots to determine the inhibition constant (Ki) and the mode of inhibition (e.g., competitive, non-competitive, or mixed). While the specific kinetic data for this compound is not yet published, a related compound, NTPDase-IN-1, has been shown to be a non-competitive inhibitor.[5]

-

Cellular Assay for Extracellular ATP Measurement

This protocol describes a luciferase-based assay to measure the effect of this compound on the concentration of extracellular ATP in a cell culture system.

Objective: To assess the ability of this compound to increase extracellular ATP levels by inhibiting cellular NTPDase activity.

Materials:

-

A cell line that expresses the target NTPDase isoform(s) (e.g., endothelial cells for NTPDase1, pancreatic β-cells for NTPDase3)

-

This compound (Compound 5e)

-

ATP standard solution

-

Luciferin-luciferase-based ATP assay kit

-

96-well opaque microplates suitable for luminescence measurements

-

Luminometer

Procedure:

-

Cell Culture: Seed the cells in a 96-well opaque plate and culture them until they reach the desired confluency.

-

Cell Treatment:

-

Wash the cells gently with a buffer that does not contain ATP (e.g., Hanks' Balanced Salt Solution).

-

Add fresh culture medium or buffer containing various concentrations of this compound or vehicle control to the cells.

-

Incubate for a specified period to allow for the inhibition of NTPDase activity.

-

-

Stimulation of ATP Release (Optional): To induce a measurable release of ATP, cells can be stimulated with an appropriate agonist (e.g., a P2 receptor agonist) or subjected to mild mechanical stress.

-

Sample Collection: Carefully collect a small aliquot of the extracellular medium from each well.

-

ATP Measurement:

-

Prepare an ATP standard curve according to the manufacturer's instructions for the ATP assay kit.

-

Add the collected medium samples and the ATP standards to a new 96-well opaque plate.

-

Add the luciferin-luciferase reagent to each well.[9][10][11]

-

Immediately measure the luminescence using a luminometer.[8]

-

-

Data Analysis:

-

Calculate the concentration of ATP in each sample by comparing the luminescence values to the ATP standard curve.

-

Determine the effect of this compound on extracellular ATP levels by comparing the ATP concentrations in the treated wells to the control wells.

-

In Vivo Model of Thrombosis

Given the role of NTPDases in regulating platelet aggregation, an in vivo model of thrombosis can be used to evaluate the antithrombotic potential of this compound. The ferric chloride (FeCl₃)-induced carotid artery thrombosis model in mice is a widely used and well-characterized model.

Objective: To investigate the in vivo efficacy of this compound in preventing or reducing thrombus formation.

Materials:

-

Male C57BL/6 mice (8-12 weeks old)

-

This compound (Compound 5e)

-

Ferric chloride (FeCl₃) solution (e.g., 10% in water)

-

Anesthetic agent (e.g., isoflurane)

-

Surgical microscope

-

Doppler flow probe

-

Data acquisition system

Procedure:

-

Animal Preparation: Anesthetize the mice and maintain them on a heating pad to ensure a constant body temperature.

-

Surgical Procedure:

-

Make a midline incision in the neck to expose the left common carotid artery.

-

Carefully dissect the artery from the surrounding tissue.

-

Place a Doppler flow probe around the artery to monitor blood flow.

-

-

Drug Administration: Administer this compound or vehicle control to the mice via an appropriate route (e.g., intravenous or intraperitoneal injection) at a predetermined time before inducing thrombosis.

-

Thrombus Induction:

-

Apply a small piece of filter paper saturated with FeCl₃ solution to the surface of the carotid artery for a defined period (e.g., 3 minutes).[12]

-

The FeCl₃ will induce oxidative injury to the vessel wall, leading to the formation of a thrombus.

-

-

Monitoring and Data Collection:

-

Continuously monitor the blood flow in the carotid artery using the Doppler flow probe.

-

Record the time to complete vessel occlusion (cessation of blood flow).

-

-

Data Analysis:

-

Compare the time to occlusion in the this compound-treated group to the vehicle control group.

-

A significant increase in the time to occlusion in the treated group indicates an antithrombotic effect.

-

At the end of the experiment, the thrombosed arterial segment can be excised for histological analysis to further quantify the thrombus size and composition.[13][14][15][16]

-

Visualizations

Purinergic Signaling Pathway

Caption: Overview of the purinergic signaling pathway and the site of action for this compound.

Experimental Workflow for IC50 Determination

Caption: Step-by-step workflow for determining the IC50 of this compound.

Conclusion

This compound is a valuable pharmacological tool for investigating the complex roles of NTPDases in purinergic signaling. Its potent inhibitory activity against multiple NTPDase isoforms allows for the targeted modulation of extracellular nucleotide levels, providing insights into the downstream consequences in various physiological and disease models. The experimental protocols detailed in this guide offer a framework for the comprehensive characterization of this compound and other novel NTPDase inhibitors. Further research, including the determination of its precise kinetic parameters and in vivo efficacy in a broader range of disease models, will be crucial in elucidating its full therapeutic potential. This technical guide serves as a foundational resource for researchers and drug development professionals aiming to explore the therapeutic modulation of the purinergic signaling pathway.

References

- 1. Purinergic signalling - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. sm.unife.it [sm.unife.it]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Frontiers | E-NTPDases: Possible Roles on Host-Parasite Interactions and Therapeutic Opportunities [frontiersin.org]

- 7. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bmglabtech.com [bmglabtech.com]

- 9. Use of luciferase probes to measure ATP in living cells and animals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. ATP Cell Viability Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]

- 11. sigmaaldrich.com [sigmaaldrich.com]

- 12. Murine strain differences in hemostasis and thrombosis and tissue factor pathway inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Neutrophil histone modification by peptidylarginine deiminase 4 is critical for deep vein thrombosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 14. LGK974 suppresses the formation of deep vein thrombosis in mice with sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Venous stasis-induced fibrinolysis prevents thrombosis in mice: role of α2-antiplasmin - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Mouse complete stasis model of inferior vena cava thrombosis - PubMed [pubmed.ncbi.nlm.nih.gov]

NTPDase-IN-3 as a chemical probe for NTPDase function

A Comprehensive Overview of a Novel Chemical Probe for the Study of Ectonucleoside Triphosphate Diphosphohydrolase Function

This technical guide provides an in-depth overview of NTPDase-IN-3, a recently identified inhibitor of the ectonucleoside triphosphate diphosphohydrolase (NTPDase) family of enzymes. This document is intended for researchers, scientists, and drug development professionals interested in utilizing this compound as a chemical probe to investigate the physiological and pathological roles of NTPDases.

Introduction to NTPDases and the Rationale for Chemical Probes

Ectonucleoside triphosphate diphosphohydrolases (NTPDases) are a family of cell surface enzymes that play a critical role in regulating purinergic signaling by hydrolyzing extracellular nucleoside triphosphates (like ATP) and diphosphates (like ADP) to their corresponding monophosphates (e.g., AMP).[1][2] This enzymatic activity modulates the concentration of nucleotide ligands for P2 purinergic receptors, thereby influencing a wide array of physiological processes including neurotransmission, inflammation, platelet aggregation, and immune responses.[3]

Given their central role in purinergic signaling, dysregulation of NTPDase activity has been implicated in various pathological conditions such as thrombosis, cancer, and neurodegenerative diseases.[4][5] Potent and selective inhibitors of NTPDases are therefore invaluable tools, serving as chemical probes to dissect the specific functions of individual NTPDase isoforms and as potential starting points for therapeutic drug discovery.

This compound (also referred to as Compound 5e in the primary literature) has emerged as a notable inhibitor of this enzyme family.[4] This guide summarizes the currently available data on this compound, including its inhibitory activity, and provides relevant experimental methodologies to facilitate its use in research.

Data Presentation: Inhibitory Profile of this compound

This compound is a thiadiazole amide derivative that has been characterized as a dual inhibitor of human NTPDase3 and NTPDase8.[4] Its inhibitory potency against four human NTPDase isoforms has been determined and is summarized in the table below.

| Enzyme Isoform | IC50 (µM) |

| human NTPDase1 | 0.21 |

| human NTPDase2 | 1.07 |

| human NTPDase3 | 0.38 |

| human NTPDase8 | 0.05 |

| Data sourced from MedchemExpress and confirmed in the primary literature.[4][6] |

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the assessment of its inhibitory activity, based on the available literature.

Synthesis of this compound (Compound 5e)

The synthesis of this compound is described as a multi-step process.[7] A generalized procedure for the synthesis of the thiadiazole amide scaffold is as follows:

-

Formation of Thiosemicarbazide Intermediate: Reaction of a substituted benzoic acid with hydrazine hydrate followed by treatment with an isothiocyanate.

-

Cyclization to Thiadiazole: The thiosemicarbazide intermediate is cyclized, often using a dehydrating agent like phosphorus oxychloride, to form the 2-amino-1,3,4-thiadiazole ring.

-

Amide Coupling: The resulting 2-amino-1,3,4-thiadiazole is coupled with a desired carboxylic acid using standard amide bond formation reagents (e.g., HATU) to yield the final thiadiazole amide derivative.[8]

Note: The specific reactants and detailed reaction conditions for the synthesis of this compound (Compound 5e) would be found in the supplementary information of the primary publication, which is not publicly available.

In Vitro NTPDase Inhibition Assay (Malachite Green Assay)

The inhibitory activity of this compound was determined using a malachite green-based colorimetric assay, which measures the amount of inorganic phosphate released from the hydrolysis of ATP.[9]

Materials:

-

Recombinant human NTPDase enzymes (NTPDase1, 2, 3, and 8)

-

ATP (substrate)

-

Tris-HCl buffer (pH 7.4)

-

CaCl₂

-

MgCl₂

-

This compound (or other test compounds) dissolved in DMSO

-

Malachite green reagent

-

96-well microplates

-

Plate reader capable of measuring absorbance at ~630 nm

Protocol:

-

Prepare a reaction buffer containing Tris-HCl, CaCl₂, and MgCl₂.

-

In a 96-well plate, add the reaction buffer, the NTPDase enzyme, and the test compound (this compound) at various concentrations. Include a vehicle control (DMSO) and a no-enzyme control.

-

Pre-incubate the plate at 37°C for a short period (e.g., 10-15 minutes).

-

Initiate the enzymatic reaction by adding a solution of ATP to each well.

-

Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction remains in the linear range.

-

Stop the reaction by adding the malachite green reagent. This reagent forms a colored complex with the inorganic phosphate produced.

-

Allow color to develop for 15-20 minutes at room temperature.

-

Measure the absorbance of each well at approximately 630 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Mandatory Visualizations

NTPDase Signaling Pathway and Inhibition

Caption: NTPDase3 in Purinergic Signaling and its Inhibition by this compound.

Experimental Workflow for this compound Evaluation

Caption: Workflow for the Discovery and Characterization of this compound.

Logical Relationship of this compound as a Chemical Probe

Caption: The Role of this compound in Investigating NTPDase3 Function.

Future Directions and Considerations

While this compound presents a promising tool for studying NTPDase function, further characterization is necessary to fully establish its utility as a chemical probe. Key areas for future investigation include:

-

Mechanism of Inhibition: Determining whether this compound acts as a competitive, non-competitive, or uncompetitive inhibitor is crucial for interpreting experimental results.

-

Selectivity Profiling: A broader screening against other ATP-hydrolyzing enzymes, such as ecto-5'-nucleotidase (CD73) and other ATPases, is required to confirm its selectivity for the NTPDase family.

-

Physicochemical Properties: Characterization of its solubility, stability in biological media, and cell permeability will inform its application in cell-based assays.

-

In Vivo Evaluation: To date, there are no published in vivo studies using this compound. Pharmacokinetic and pharmacodynamic studies in animal models will be essential to explore its potential for in vivo target validation and as a lead compound for drug development.

References

- 1. Biological activity of oxadiazole and thiadiazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and characterization of new 1,3,4-thiadiazole derivatives: study of their antibacterial activity and CT-DNA binding - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identification of inhibitors using a cell based assay for monitoring golgi-resident protease activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis, characterization and biological evaluation of thiadiazole amide derivatives as nucleoside triphosphate diphosphohydrolases (NTPDases) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. eubopen.org [eubopen.org]

- 6. researchgate.net [researchgate.net]

- 7. Exploring the Antiparasitic Activity of Tris-1,3,4-Thiadiazoles against Toxoplasma gondii-Infected Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of novel amide derivatives of thiadiazolamine. [wisdomlib.org]

- 9. pubs.acs.org [pubs.acs.org]

The Therapeutic Potential of NTPDase-IN-3 in Cancer: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The tumor microenvironment is characterized by a complex interplay of signaling molecules that can either promote or suppress tumor growth and immune responses. One critical signaling axis is the purinergic pathway, governed by extracellular nucleotides like adenosine triphosphate (ATP) and its metabolites. Ectonucleoside triphosphate diphosphohydrolases (NTPDases) are key enzymes that regulate the concentration of these molecules. NTPDase-IN-3 has emerged as a potent inhibitor of several NTPDase isoforms, including NTPDase3. This technical guide provides an in-depth overview of the therapeutic potential of this compound in cancer, summarizing its inhibitory activity, the rationale for targeting NTPDase3, relevant signaling pathways, and detailed experimental protocols for its evaluation.

Introduction: The Role of Purinergic Signaling in the Tumor Microenvironment

Extracellular ATP, often released by stressed or dying cancer cells, can act as a danger signal, promoting pro-inflammatory and anti-tumor immune responses.[1][2] However, its rapid hydrolysis by ectonucleotidases, such as NTPDase1, NTPDase2, NTPDase3, and NTPDase8, leads to the production of adenosine.[3] Adenosine, in stark contrast to ATP, is a potent immunosuppressive molecule within the tumor microenvironment, facilitating tumor immune evasion.[1][4][5] This critical balance between pro-inflammatory ATP and immunosuppressive adenosine is a key determinant of cancer progression and the efficacy of immunotherapies.[6][7]

NTPDases are cell-surface enzymes that hydrolyze extracellular nucleoside tri- and diphosphates.[8] The differential expression and activity of NTPDase isoforms in various cancers present a compelling opportunity for therapeutic intervention. By inhibiting specific NTPDases, it may be possible to modulate the tumor microenvironment to favor anti-tumor immunity.

This compound: A Potent NTPDase Inhibitor

This compound, also identified as Compound 5e, is a small molecule inhibitor of the NTPDase family.[9] Its inhibitory activity has been characterized against several human NTPDase isoforms, demonstrating a potent and somewhat selective profile.

Data Presentation: Inhibitory Activity of this compound

The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound against various human NTPDase isoforms.

| NTPDase Isoform | IC50 (µM) | Reference |

| NTPDase1 | 0.21 | [9][10] |

| NTPDase2 | 1.07 | [9][10] |

| NTPDase3 | 0.38 | [9][10] |

| NTPDase8 | 0.05 | [9][10] |

This data highlights that this compound is a potent inhibitor of NTPDase3, with significant activity against other isoforms as well.

The Therapeutic Rationale for Targeting NTPDase3 in Cancer

The role of NTPDase3 in cancer is complex and appears to be context-dependent. Some studies suggest that NTPDase3 can act as a tumor suppressor. For instance, in breast cancer, upregulation of ENTPD3 has been shown to reduce extracellular ATP levels and inhibit metastasis.[11] This would suggest that inhibiting NTPDase3 could be detrimental.

However, the broader role of purinergic signaling in immune evasion provides a counter-argument. By hydrolyzing ATP, NTPDase3 contributes to the production of immunosuppressive adenosine. Therefore, in cancers where immune evasion is a dominant feature, inhibiting NTPDase3 could potentially restore a pro-inflammatory, anti-tumor microenvironment by increasing local ATP concentrations. The expression levels of NTPDase3 have been observed to be altered in different cancer types, with downregulation noted in a preclinical model of bladder cancer.[3] Further research is needed to elucidate the specific contexts in which NTPDase3 inhibition would be a viable therapeutic strategy.

Signaling Pathways and Experimental Workflows

The therapeutic effect of this compound would be mediated through the modulation of the purinergic signaling pathway within the tumor microenvironment.

Experimental Protocols

The following are detailed methodologies for key experiments to evaluate the efficacy of this compound.

In Vitro NTPDase Inhibition Assay (Malachite Green)

This colorimetric assay quantifies the inorganic phosphate (Pi) released from the hydrolysis of ATP by NTPDases.

Materials:

-

Recombinant human NTPDase3 enzyme

-

This compound

-

ATP (substrate)

-

Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, with 5 mM CaCl2)

-

Malachite Green Reagent (containing malachite green, ammonium molybdate, and a stabilizer)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare a serial dilution of this compound in the assay buffer.

-

In a 96-well plate, add the NTPDase3 enzyme to each well (except for the no-enzyme control).

-

Add the different concentrations of this compound or vehicle control to the wells.

-

Pre-incubate the plate at 37°C for 10-15 minutes.

-

Initiate the reaction by adding a solution of ATP to each well. The final concentration of ATP should be close to the Km value for NTPDase3.

-

Incubate the reaction at 37°C for a defined period (e.g., 15-30 minutes), ensuring the reaction is in the linear range.

-

Stop the reaction by adding the Malachite Green Reagent.

-

Allow color to develop for 15-20 minutes at room temperature.

-

Measure the absorbance at ~620-650 nm using a microplate reader.

-

Calculate the percentage of inhibition for each concentration of this compound and determine the IC50 value.

Capillary Electrophoresis (CE) Based NTPDase Inhibition Assay

This method offers high sensitivity and the ability to monitor substrate and product simultaneously.

Materials:

-

Capillary electrophoresis system with a UV detector

-

Fused-silica capillary

-

Recombinant human NTPDase3 enzyme

-

This compound

-

ATP (substrate)

-

Running Buffer (e.g., 50 mM phosphate buffer, pH 6.5)

-

Reaction Buffer (e.g., Tris-HCl with CaCl2)

Procedure:

-

Prepare solutions of this compound at various concentrations in the reaction buffer.

-

Prepare a substrate solution containing ATP in the reaction buffer.

-

Sequentially inject plugs of the substrate solution (with or without inhibitor), the enzyme solution, and again the substrate solution (with or without inhibitor) into the capillary.

-

Allow the enzymatic reaction to proceed within the capillary for a defined incubation time (e.g., 5 minutes) at a controlled temperature (e.g., 37°C).

-

Apply voltage to initiate the electrophoretic separation of the substrate (ATP) and the product (ADP/AMP).

-

Detect the separated molecules by UV absorbance at ~210 nm.

-

Quantify the peak areas of the substrate and product to determine the extent of the enzymatic reaction and the inhibitory effect of this compound.

-

Calculate IC50 values based on the reduction in product formation at different inhibitor concentrations.

In Vivo Xenograft/Orthotopic Cancer Models

Animal models are crucial for evaluating the in vivo efficacy and safety of this compound. The choice of model depends on the cancer type being studied.

General Protocol Outline (Example: Breast Cancer Orthotopic Model):

-

Cell Culture: Culture a human breast cancer cell line (e.g., MDA-MB-231 for a metastatic model).

-

Animal Model: Use immunodeficient mice (e.g., NOD/SCID or NSG mice).

-

Orthotopic Injection: Surgically implant the breast cancer cells into the mammary fat pad of the mice.

-

Tumor Growth Monitoring: Monitor tumor growth regularly using calipers.

-

Treatment: Once tumors reach a palpable size, randomize the mice into treatment groups (e.g., vehicle control, this compound). Administer the treatment via an appropriate route (e.g., intraperitoneal, oral).

-

Efficacy Assessment: Continue to monitor tumor volume throughout the treatment period. At the end of the study, euthanize the mice and excise the primary tumors for weight measurement and further analysis.

-

Metastasis Assessment: For metastatic models, harvest relevant organs (e.g., lungs, liver, bones) to assess the extent of metastasis through histological analysis or bioluminescence imaging (if using luciferase-expressing cancer cells).

-

Immunophenotyping: Analyze the tumor microenvironment by flow cytometry or immunohistochemistry to assess changes in immune cell populations (e.g., T cells, NK cells, macrophages) following treatment with this compound.

Future Directions and Conclusion

This compound is a potent inhibitor of NTPDase3 and other NTPDase isoforms. While its direct anti-cancer effects have not yet been reported, its ability to modulate the purinergic signaling pathway presents a compelling therapeutic hypothesis. The complex and sometimes contradictory role of NTPDase3 in different cancers underscores the need for careful patient selection and biomarker development.

Future research should focus on:

-

Elucidating the specific cancer types and tumor microenvironment contexts where NTPDase3 inhibition is most likely to be effective.

-

Conducting in vitro and in vivo studies to evaluate the anti-tumor efficacy of this compound, both as a monotherapy and in combination with other cancer treatments like immunotherapy.

-

Investigating the detailed molecular mechanisms by which this compound modulates the immune response and cancer cell biology.

References

- 1. ATP and Adenosine Metabolism in Cancer: Exploitation for Therapeutic Gain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Ectonucleotidases in Inflammation, Immunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Targeting Purinergic Signaling: A New Frontier in Cancer Immunotherapy | Proteintech Group [ptglab.com]

- 5. Extracellular ATP and adenosine in tumor microenvironment: Roles in epithelial-mesenchymal transition, cell migration, and invasion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Frontiers | The potential role of purinergic signaling in cancer therapy: perspectives on anti-CD73 strategies for prostate cancer [frontiersin.org]

- 7. Emerging roles of purinergic signaling in anti-cancer therapy resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. NTPDase | ATPases | Tocris Bioscience [tocris.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Effects of NTPDase Inhibitors on Thrombosis, with a focus on NTPDase-IN-3

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the role of Nucleoside Triphosphate Diphosphohydrolases (NTPDases) in the regulation of thrombosis and explores the therapeutic potential of their inhibition. A specific focus is placed on the inhibitor NTPDase-IN-3, alongside other notable NTPDase inhibitors, to provide a broad context for drug development professionals.

The Critical Role of NTPDases in Hemostasis and Thrombosis

The NTPDase family, particularly NTPDase1 (also known as CD39), are key ecto-enzymes expressed on the surface of endothelial cells and leukocytes.[1][2] They play a pivotal role in maintaining vascular homeostasis by regulating the extracellular concentrations of adenosine triphosphate (ATP) and adenosine diphosphate (ADP).[3] Both ATP and ADP are potent signaling molecules that promote platelet activation and aggregation by binding to P2 receptors on the platelet surface, thereby contributing to thrombus formation.[3]

NTPDase1 effectively hydrolyzes ATP and ADP to adenosine monophosphate (AMP), which is further converted to adenosine by ecto-5'-nucleotidase (CD73).[1] Adenosine, in turn, is a potent inhibitor of platelet aggregation.[1] This enzymatic cascade serves as a natural antithrombotic mechanism, preventing excessive platelet accumulation and thrombosis.[3] Consequently, the inhibition of NTPDases presents a promising therapeutic strategy for the prevention and treatment of thrombotic diseases.[3][4]

Signaling Pathway of Purinergic Platelet Activation and its Regulation by NTPDases

The process of platelet activation and aggregation is significantly influenced by purinergic signaling. Extracellular ATP and ADP, released from damaged cells or activated platelets, act as agonists for P2X and P2Y receptors on platelets. The binding of ADP to P2Y1 and P2Y12 receptors is a critical step in initiating and amplifying platelet aggregation. NTPDases, particularly NTPDase1/CD39, located on the vascular endothelium, hydrolyze these nucleotides, thereby reducing their availability to bind to platelet receptors and inhibiting platelet activation.

Figure 1: Purinergic signaling pathway in platelet activation, modulated by NTPDase1.

Quantitative Data on NTPDase Inhibitors

Several small molecule inhibitors of NTPDases have been identified and characterized. Their potency is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the enzyme's activity by 50%. The table below summarizes the IC50 values for this compound and other selected NTPDase inhibitors against various human (h) NTPDase isoforms.

| Inhibitor | Target NTPDase Isoform(s) | IC50 (µM) | Reference(s) |

| This compound | h-NTPDase1 | 0.21 | [5] |

| h-NTPDase2 | 1.07 | [5] | |

| h-NTPDase3 | 0.38 | [5] | |

| h-NTPDase8 | 0.05 | [5] | |

| NTPDase-IN-1 | h-NTPDase1 | 0.05 | [5] |

| h-NTPDase2 | 0.23 | [5] | |

| h-NTPDase8 | 0.54 | [5] | |

| NTPDase-IN-2 | h-NTPDase2 | 0.04 | [5] |

| h-NTPDase8 | 2.27 | [5] | |

| ARL67156 | h-NTPDase1 | 11 (Ki) | [5] |

| h-NTPDase3 | 18 (Ki) | [5] | |

| 8-BuS-AMP | h-CD39 | 0.292 (Ki) | [5] |

| 8-BuS-ADP | h-NTPDase1 | <1 (Ki) | [6] |

| 8-BuS-ATP | h-NTPDase1 | <1 (Ki) | [6] |

| Clopidogrel (pro-drug) | h-NTPDase1 | 10 (Ki,app) | [7] |

| Ticlopidine (pro-drug) | h-NTPDase1 | 14 (Ki,app) | [7] |

Note: Ki represents the inhibition constant, and Ki,app represents the apparent inhibition constant.

Experimental Protocols for Studying NTPDase Inhibitors and Thrombosis

The evaluation of NTPDase inhibitors and their effects on thrombosis involves a combination of in vitro and in vivo experimental models.

-

NTPDase Inhibition Assay: This assay is fundamental to determining the potency and selectivity of an inhibitor. The CD39 Inhibitor Screening Assay Kit, for example, is a colorimetric assay that measures the activity of CD39 by detecting the amount of free phosphate generated from the hydrolysis of ATP.[8] The assay is typically performed in a 96-well format suitable for high-throughput screening.[8] The general steps involve:

-

Incubating the purified NTPDase enzyme with the test inhibitor at various concentrations.

-

Initiating the enzymatic reaction by adding the substrate (e.g., ATP).

-

Stopping the reaction and adding a colorimetric detection reagent that reacts with the generated free phosphate.

-

Measuring the absorbance at a specific wavelength to quantify the amount of phosphate produced, which is inversely proportional to the inhibitor's activity.

-

-

Platelet Aggregation Assay: This assay assesses the functional consequence of NTPDase inhibition on platelet function. Human platelet-rich plasma (PRP) is used to measure the extent of platelet aggregation in response to an agonist like ADP.[7][9] The steps are as follows:

-

Prepare platelet-rich plasma from fresh human blood.

-

Pre-incubate the PRP with the NTPDase inhibitor or a vehicle control.

-

Induce platelet aggregation by adding an agonist (e.g., ADP).

-

Monitor the change in light transmittance through the PRP sample over time using an aggregometer. An increase in light transmittance corresponds to an increase in platelet aggregation.

-

-

Ferric Chloride (FeCl3)-Induced Carotid Artery Thrombosis Model: This is a widely used model to study arterial thrombosis in mice.[10][11] The procedure involves:

-

Anesthetizing the mouse and surgically exposing the common carotid artery.

-

Applying a piece of filter paper saturated with a ferric chloride solution (e.g., 5% or 10%) to the adventitial surface of the artery for a defined period (e.g., 3 minutes). This induces oxidative injury to the vessel wall, leading to thrombus formation.

-

Monitoring blood flow in the artery using a Doppler flow probe.

-

The time to complete vessel occlusion is recorded as the primary endpoint. The efficacy of an NTPDase inhibitor, administered prior to the injury, is determined by its ability to prolong the time to occlusion.

-

Figure 2: A typical experimental workflow for evaluating NTPDase inhibitors.

Logical Framework: NTPDase Inhibition and Anti-thrombotic Effects

The inhibition of NTPDases, particularly NTPDase1/CD39, leads to a cascade of events that ultimately results in an anti-thrombotic effect. By blocking the enzymatic degradation of ATP and ADP, NTPDase inhibitors increase the local concentrations of these nucleotides. While this might seem pro-thrombotic, the sustained high levels of ADP can lead to the desensitization of P2Y receptors on platelets, paradoxically impairing their ability to aggregate. Furthermore, the primary therapeutic rationale is to prevent the initial wave of ADP-mediated platelet activation at sites of vascular injury.

Figure 3: The logical relationship between NTPDase inhibition and its anti-thrombotic outcome.

Conclusion

The NTPDase family of enzymes, especially NTPDase1/CD39, are critical regulators of hemostasis and thrombosis. Their ability to hydrolyze pro-thrombotic nucleotides like ADP makes them an attractive target for the development of novel anti-platelet therapies. Inhibitors such as this compound, with potent and selective activity against various NTPDase isoforms, hold significant promise for the treatment of thrombotic disorders. Further research and development in this area, utilizing the experimental protocols outlined in this guide, will be crucial in translating the therapeutic potential of NTPDase inhibition into clinical applications.

References

- 1. Thrombo-Inflammation: A Focus on NTPDase1/CD39 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ecto-nucleotidases of the CD39/NTPDase family modulate platelet activation and thrombus formation: Potential as therapeutic targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Highly Potent and Selective Ectonucleoside Triphosphate Diphosphohydrolase (ENTPDase1, 2, 3 and 8) Inhibitors Having 2-substituted-7- trifluoromethyl-thiadiazolopyrimidones Scaffold - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. 8-BuS-ATP derivatives as specific NTPDase1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Inhibition of vascular ectonucleotidase activities by the pro-drugs ticlopidine and clopidogrel favours platelet aggregation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. researchgate.net [researchgate.net]

- 10. ohiostate.elsevierpure.com [ohiostate.elsevierpure.com]

- 11. ahajournals.org [ahajournals.org]

Target Validation of NTPDase-IN-3: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the target validation process for NTPDase-IN-3, a potent inhibitor of several members of the ectonucleoside triphosphate diphosphohydrolase (NTPDase) family. This document outlines the core principles, experimental methodologies, and data interpretation necessary to confirm the cellular targets of this compound and elucidate its mechanism of action in relevant cell lines.

Introduction to this compound and its Targets

This compound is a small molecule inhibitor targeting several ectonucleotidases that play a crucial role in regulating purinergic signaling. These enzymes, located on the cell surface, hydrolyze extracellular nucleoside triphosphates (like ATP) and diphosphates (like ADP) to their corresponding monophosphates (e.g., AMP). This enzymatic activity modulates the concentration of ligands for P2 purinergic receptors, thereby influencing a wide array of physiological and pathological processes, including inflammation, thrombosis, cancer, and immune responses.

The primary targets of this compound are members of the CD39/apyrase family of hydrolases. The inhibitory activity of this compound against several human NTPDase isoforms has been characterized, providing a foundation for its use in studying the roles of these enzymes.

Table 1: In Vitro Inhibitory Activity of this compound Against Human NTPDase Isoforms

| Target Isoform | IC50 (µM) |

| h-NTPDase1 | 0.21 |

| h-NTPDase2 | 1.07 |

| h-NTPDase3 | 0.38 |

| h-NTPDase8 | 0.05 |

This data represents the concentration of this compound required to inhibit 50% of the enzymatic activity of the purified human NTPDase isoforms in vitro.

The Role of NTPDases in Purinergic Signaling

Purinergic signaling is a form of extracellular communication mediated by purine nucleotides and nucleosides. The controlled hydrolysis of ATP and ADP by NTPDases is a critical step in this pathway, as it terminates P2 receptor signaling and initiates the production of adenosine, which in turn activates P1 receptors. The differential expression and activity of NTPDase isoforms in various tissues and cell types allow for fine-tuned regulation of these signaling events.

dot

Caption: Overview of the purinergic signaling pathway.

Inhibition of NTPDases by this compound is expected to increase the local concentrations of ATP and ADP, leading to prolonged and enhanced activation of P2 receptors, while reducing the production of adenosine and subsequent P1 receptor signaling.

Target Validation Strategy in Specific Cell Lines

Validating the targets of this compound in a cellular context is crucial to confirm that its observed biological effects are a direct consequence of inhibiting its intended enzymatic targets. A multi-pronged approach is recommended, combining enzymatic assays in cell lysates and intact cells with functional assays that measure downstream physiological responses.

Caption: Effect of this compound on purinergic signaling.

Conclusion

The validation of this compound's targets in specific cell lines is a critical step in its development as a research tool or therapeutic agent. By employing a combination of enzymatic and functional assays, researchers can confidently establish the link between the inhibition of specific NTPDase isoforms and the observed cellular phenotype. The methodologies and conceptual frameworks presented in this guide provide a robust foundation for conducting these essential validation studies.

A Technical Guide to NTPDase-IN-3: A Tool for Interrogating Ectonucleotidase Biology

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of NTPDase-IN-3, a chemical probe used in the study of ectonucleoside triphosphate diphosphohydrolases (NTPDases). Ectonucleotidases are a family of enzymes that play a critical role in regulating purinergic signaling by hydrolyzing extracellular nucleotides like ATP and ADP.[1][2][3] Understanding the function of these enzymes is crucial for research in thrombosis, inflammation, cancer, and immunology.[1][2] this compound serves as a valuable tool for elucidating the specific roles of various NTPDase isoforms.

Introduction to Ectonucleotidases (NTPDases)

Ectonucleoside triphosphate diphosphohydrolases (NTPDases) are a family of eight enzymes (NTPDase1-8) that hydrolyze extracellular nucleoside triphosphates and diphosphates to their corresponding monophosphate derivatives.[3] Four of these, NTPDase1 (CD39), NTPDase2, NTPDase3, and NTPDase8, are primarily located on the cell surface with their catalytic sites facing the extracellular space.[2][3][4][5] These cell-surface NTPDases are key regulators of purinergic signaling, a communication pathway mediated by extracellular nucleotides binding to P2 receptors (P2X and P2Y).[1][6] By controlling the concentration of ATP and ADP, NTPDases modulate a vast array of physiological and pathological processes, including neurotransmission, platelet aggregation, immune responses, and tumor progression.[2][7]

The different isoforms exhibit distinct substrate preferences. For instance, NTPDase1 hydrolyzes ATP and ADP at nearly equal rates, while NTPDase2 is a preferential ATPase, leading to an accumulation of ADP.[2][6] NTPDase3 and NTPDase8 show a preference for ATP over ADP.[2][6] These differences allow for fine-tuned regulation of P2 receptor activation.

This compound: An Inhibitor for Biological Investigation

This compound (also referred to as Compound 5e) is a small molecule inhibitor of several NTPDase isoforms.[8] Its activity across multiple NTPDases makes it a useful tool for studying the collective roles of these enzymes in biological systems. Its primary applications are in preclinical research areas such as oncology and thrombosis.[1][8]

Quantitative Data: Inhibitory Profile of this compound

The inhibitory potency of this compound has been characterized against several key NTPDase isoforms. The half-maximal inhibitory concentration (IC50) values are summarized in the table below, providing a clear comparison of its activity.

| NTPDase Isoform | IC50 (μM) |

| NTPDase1 | 0.21 |

| NTPDase2 | 1.07 |

| NTPDase3 | 0.38 |

| NTPDase8 | 0.05 |

| Data sourced from MedchemExpress.[8] |

This data indicates that this compound is a potent inhibitor of NTPDase8 and also shows significant activity against NTPDase1 and NTPDase3, with lower potency towards NTPDase2.

Visualizing the Mechanism and Experimental Approach

Purinergic Signaling Modulation by NTPDases

The diagram below illustrates the central role of cell-surface NTPDases in the purinergic signaling cascade. These enzymes hydrolyze ATP and ADP, thereby terminating signaling through P2 receptors and initiating signaling through adenosine receptors after further conversion by ecto-5'-nucleotidase (CD73). This compound inhibits this process, leading to a buildup of extracellular ATP and ADP.

Caption: Purinergic signaling pathway modulated by NTPDases and inhibited by this compound.

Experimental Protocols: Measuring NTPDase Activity

A common method to assess the inhibitory effect of compounds like this compound is to measure the enzymatic activity of NTPDases by quantifying the amount of inorganic phosphate (Pi) released from the hydrolysis of ATP or ADP. The malachite green assay is a widely used colorimetric method for this purpose.

Protocol: Malachite Green-Based NTPDase Activity Assay

-

Enzyme Preparation:

-

Use membrane preparations from cells overexpressing a specific human NTPDase isoform (e.g., NTPDase1, 2, 3, or 8 expressed in COS-7 or HEK293 cells).[9]

-

Determine the protein concentration of the membrane preparation using a standard method like the Bradford assay.

-

-

Reaction Mixture Preparation:

-

Prepare a reaction buffer (e.g., 80 mM Tris-HCl, pH 7.4, containing 5 mM CaCl₂).[6]

-

Prepare serial dilutions of this compound in the reaction buffer. Also, prepare a vehicle control (e.g., DMSO).

-

-

Enzymatic Reaction:

-

In a 96-well plate, add the membrane preparation (containing the NTPDase enzyme) to the reaction buffer.

-

Add the desired concentration of this compound or vehicle control and pre-incubate for a defined period (e.g., 10-15 minutes) at 37°C.[10]

-

Initiate the reaction by adding the substrate (e.g., ATP or ADP to a final concentration of 0.5 mM).[6]

-

Incubate the reaction for a specific time (e.g., 20-30 minutes) at 37°C, ensuring the reaction is within the linear range.

-

-

Detection of Inorganic Phosphate (Pi):

-

Stop the reaction by adding the malachite green reagent.[6] This reagent forms a colored complex with the liberated inorganic phosphate.

-

Allow color to develop for a specified time (e.g., 15-20 minutes) at room temperature.

-

Measure the absorbance at a specific wavelength (typically ~620-650 nm) using a microplate reader.

-

-

Data Analysis:

-

Create a standard curve using known concentrations of phosphate (KH₂PO₄).

-

Calculate the amount of Pi released in each well by comparing its absorbance to the standard curve.

-

Determine the percentage of inhibition for each concentration of this compound relative to the vehicle control.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Experimental Workflow

The following diagram outlines the typical workflow for evaluating this compound's inhibitory potential.

Caption: Standard workflow for an NTPDase inhibition assay using this compound.

Logical Framework: From Inhibition to Biological Insight

The utility of this compound lies in its ability to create a specific biochemical effect (enzyme inhibition) that leads to observable biological consequences. This logical progression allows researchers to infer the function of the target enzymes.

Caption: Logical flow from this compound application to functional biological inference.

Conclusion

This compound is a valuable chemical tool for researchers studying the complex field of purinergic signaling. By potently inhibiting several key ectonucleotidase isoforms, it allows for the investigation of their roles in health and disease. The quantitative data on its inhibitory profile, combined with established experimental protocols, enables rigorous scientific inquiry. The use of this compound in cellular and in vivo models will continue to help unravel the intricate functions of NTPDases in diverse pathological contexts, including cancer and thrombosis.[1][8]

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Ectonucleotidases in Inflammation, Immunity, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. NTPDase | ATPases | Tocris Bioscience [tocris.com]

- 6. Comparative hydrolysis of P2 receptor agonists by NTPDases 1, 2, 3 and 8 - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Purinergic Signalling: NTPDase [research.uni-leipzig.de]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Selective Nucleoside Triphosphate Diphosphohydrolase-2 (NTPDase2) Inhibitors: Nucleotide Mimetics Derived from Uridine-5′-carboxamide - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Increased NTPDase Activity in Lymphocytes during Experimental Sepsis - PMC [pmc.ncbi.nlm.nih.gov]

The Role of NTPDase-IN-3 in Modulating Extracellular ATP Levels: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Extracellular adenosine triphosphate (ATP) is a critical signaling molecule involved in a myriad of physiological and pathological processes, collectively known as purinergic signaling. The concentration of extracellular ATP is tightly regulated by a family of ecto-nucleoside triphosphate diphosphohydrolases (E-NTPDases). Among these, NTPDase3 has emerged as a key player in specific tissues, such as the pancreas and the nervous system, making it an attractive target for therapeutic intervention. This technical guide provides an in-depth overview of NTPDase-IN-3, a potent inhibitor of NTPDase3, and its role in modulating extracellular ATP levels. We will delve into the mechanism of action of NTPDases, the specific inhibitory profile of this compound, detailed experimental protocols for its use, and its potential applications in research and drug development.

Introduction to Extracellular ATP and NTPDases

Extracellular ATP, once released from cells, acts as a potent signaling molecule by activating P2X and P2Y purinergic receptors.[1] This signaling cascade is implicated in diverse processes including neurotransmission, inflammation, immune responses, and hormone secretion.[2][3] The termination of purinergic signaling is primarily mediated by the enzymatic degradation of extracellular ATP by ectonucleotidases.[1]

The E-NTPDase family consists of eight members (NTPDase1-8) that hydrolyze nucleoside triphosphates and diphosphates to their corresponding monophosphates.[4] NTPDase1, 2, 3, and 8 are located on the cell surface with their catalytic sites facing the extracellular space, directly influencing the concentration of ATP and ADP available to bind to purinergic receptors.[5][6] These isoforms exhibit different tissue distributions and substrate specificities, allowing for fine-tuned regulation of purinergic signaling in various physiological contexts.[7]

NTPDase3, in particular, shows a preference for hydrolyzing ATP over ADP.[7][8] It is prominently expressed in the nervous system and pancreatic islets, where it is thought to play a crucial role in modulating neurotransmission and insulin secretion, respectively.[9][10]

This compound: A Potent Inhibitor of NTPDase3

This compound (also referred to as Compound 5e) is a small molecule inhibitor of NTPDases with a notable potency for NTPDase3. Its inhibitory activity against various human NTPDase isoforms has been characterized, providing a valuable tool for studying the specific roles of these enzymes.

Inhibitory Profile of this compound

The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against four human NTPDase isoforms.

| NTPDase Isoform | IC50 (µM) |

| h-NTPDase1 | 0.21 |

| h-NTPDase2 | 1.07 |

| h-NTPDase3 | 0.38 |

| h-NTPDase8 | 0.05 |

| Data sourced from MedchemExpress.[4] |